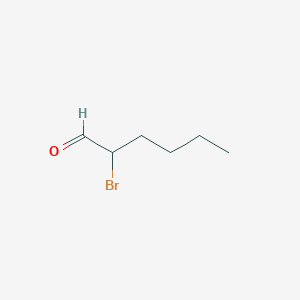

2-Bromohexanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromohexanal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO/c1-2-3-4-6(7)5-8/h5-6H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAPBZVLPMTWRCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317420 | |

| Record name | 2-Bromohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24764-98-5 | |

| Record name | 2-Bromohexanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24764-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromohexanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromohexanal: Chemical Structure, Properties, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexanal is an alpha-brominated aliphatic aldehyde that serves as a versatile intermediate in organic synthesis. Its structure, featuring a reactive aldehyde functional group and a bromine atom on the adjacent carbon, allows for a variety of chemical transformations. This technical guide provides a comprehensive overview of the chemical structure, physical and chemical properties, synthesis, and key reactions of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is a six-carbon aldehyde with a bromine atom substituted at the alpha (α) position relative to the carbonyl group.

Molecular Structure:

Biological Relevance and Toxicological Considerations

While specific metabolic or signaling pathways for this compound are not well-documented, the biological activity of α-haloaldehydes, in general, is of interest to toxicologists and drug development professionals. These compounds are known to be reactive electrophiles that can potentially alkylate biological nucleophiles such as the sulfhydryl groups of cysteine residues in proteins and glutathione. This reactivity is the basis for their potential cytotoxicity.

The metabolism of aldehydes is a critical detoxification pathway in biological systems. Fatty aldehyde dehydrogenase (FALDH) is a key enzyme involved in the oxidation of long-chain aldehydes to their corresponding carboxylic acids. [1]It is plausible that this compound could be a substrate for such enzymes, leading to its metabolic conversion to 2-bromohexanoic acid. Further research is needed to elucidate the specific metabolic fate and toxicological profile of this compound.

Conclusion

This compound is a valuable bifunctional molecule with significant potential in organic synthesis. Its preparation via the bromination of its acetal provides a selective route to this compound. The aldehyde and α-bromo functionalities can be chemoselectively transformed into a variety of other useful chemical groups. While its specific biological roles are yet to be fully explored, its reactivity profile suggests potential applications in the design of targeted covalent inhibitors or as a probe for studying the biological effects of α-haloaldehydes. The experimental protocols and data presented in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors.

References

An In-depth Technical Guide to the Synthesis of 2-Bromohexanal from Hexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-bromohexanal from hexanal, a key intermediate in various organic syntheses. The document details established synthetic methodologies, including acid-catalyzed and organocatalytic approaches, and provides in-depth experimental protocols. Quantitative data is summarized for comparative analysis, and key mechanistic pathways and workflows are visualized to facilitate understanding.

Introduction

Alpha-bromo aldehydes are versatile synthetic building blocks due to the presence of two reactive functional groups: the aldehyde and the carbon-bromine bond. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, making it susceptible to nucleophilic attack, while the aldehyde group itself can undergo a wide range of transformations. This compound, specifically, serves as a precursor for the introduction of a C6 chain with functionalities at the first and second positions, a common motif in pharmaceuticals and other fine chemicals.

This guide explores the primary methods for the synthesis of this compound, focusing on providing practical, reproducible experimental details and comparative data to aid researchers in selecting the optimal synthetic route for their specific needs.

Synthetic Methodologies

The synthesis of this compound from hexanal is primarily achieved through the electrophilic substitution of the α-hydrogen. The most common methods involve acid-catalyzed bromination and, more recently, organocatalytic approaches.

Acid-Catalyzed Alpha-Bromination

The acid-catalyzed alpha-bromination of aldehydes and ketones is a well-established transformation.[1][2][3] The reaction proceeds through an enol intermediate, which is formed under acidic conditions and acts as the nucleophile, attacking molecular bromine.[1] A common reagent system for this transformation is bromine in acetic acid.[1][2]

The generally accepted mechanism for acid-catalyzed alpha-bromination is depicted below:

References

Physical and chemical properties of 2-Bromohexanal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 2-Bromohexanal, a versatile aliphatic aldehyde of interest in organic synthesis. This document details its structural characteristics, physicochemical properties, reactivity, and provides illustrative experimental workflows.

Core Properties of this compound

This compound, with the molecular formula C₆H₁₁BrO, is characterized by a six-carbon chain with a bromine atom at the alpha position relative to the aldehyde functional group.[1] This structure imparts a unique reactivity to the molecule, making it a valuable intermediate in various synthetic pathways.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties have been compiled from various sources, including computed data and experimental values where available.

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | [2][3] |

| Molecular Weight | 179.05 g/mol | [2][3] |

| CAS Number | 24764-98-5 | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | alpha-Bromohexanal, Hexanal, 2-bromo- | [2][3] |

| Boiling Point | 63 °C @ 12 Torr | [3] |

| Density | 1.292 g/cm³ @ 21 °C | [3] |

| Melting Point | Not available | [4] |

| XLogP3-AA | 2.3 | [2] |

| Topological Polar Surface Area | 17.1 Ų | [2] |

| InChI Key | LAPBZVLPMTWRCZ-UHFFFAOYSA-N | [2] |

| SMILES | CCCCC(C=O)Br | [2] |

Spectral Data

-

Mass Spectrometry (MS): A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available in the PubChem database, which can be used for identification purposes.[2] The mass spectrum of the related compound, cis-2-bromocyclohexanol, is also available for comparison.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a strong characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the region of 1720-1740 cm⁻¹. Another key feature would be the C-Br stretching vibration, which usually appears in the fingerprint region. The IR spectrum of the related compound 2-bromohexane is available and shows C-H stretching and bending vibrations.[6][7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be expected to show a downfield signal for the aldehydic proton (-CHO) around δ 9-10 ppm. The proton on the alpha-carbon, adjacent to both the bromine and the carbonyl group, would also be shifted downfield.

-

¹³C NMR: The carbon NMR spectrum would feature a characteristic signal for the carbonyl carbon of the aldehyde at a significant downfield shift (typically δ 190-200 ppm).

-

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of α-bromo aldehydes is the acid-catalyzed halogenation of the parent aldehyde.[8] This reaction proceeds through an enol intermediate.

Below is a generalized experimental workflow for the synthesis of this compound.

Experimental Protocol: α-Bromination of Hexanal (General Procedure)

This protocol is adapted from general procedures for the α-bromination of aldehydes.[8][9]

-

Reaction Setup: In a well-ventilated fume hood, a solution of hexanal in a suitable solvent (e.g., acetic acid or diethyl ether) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled in an ice bath.

-

Addition of Bromine: A solution of bromine in the same solvent is added dropwise to the stirred solution of hexanal. The temperature should be maintained at 0-5 °C during the addition.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Quenching: The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate to neutralize the acid and consume any unreacted bromine.

-

Extraction: The product is extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined.

-

Washing and Drying: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate), and filtered.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator. The crude this compound can be further purified by vacuum distillation or column chromatography on silica gel.

Chemical Reactivity

The presence of both an aldehyde group and a bromine atom at the alpha-position makes this compound a reactive and versatile synthetic intermediate.[1] The aldehyde group can undergo nucleophilic addition, while the bromine atom can be displaced in nucleophilic substitution reactions.

-

Oxidation: The aldehyde group can be oxidized to a carboxylic acid, yielding 2-bromohexanoic acid, using common oxidizing agents.[1]

-

Reduction: The aldehyde can be reduced to a primary alcohol, forming 2-bromohexan-1-ol, with reducing agents like sodium borohydride.[1]

-

Nucleophilic Substitution: The bromine atom at the α-position is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.[1] α-Halogenated carbonyl compounds are effective electrophiles for Sₙ2 reactions.

Handling and Storage

Given the reactivity of α-bromo aldehydes, this compound should be handled with care in a well-ventilated fume hood. It is likely to be a lachrymator and irritant. For storage, it is recommended to keep it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature (refrigerated) to minimize decomposition.[10] It should be stored away from moisture, strong bases, and oxidizing agents.

References

- 1. This compound | 24764-98-5 | Benchchem [benchchem.com]

- 2. This compound | C6H11BrO | CID 12564083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. Cyclohexanol, 2-bromo-, cis- [webbook.nist.gov]

- 6. 2-BROMOHEXANE(3377-86-4) IR Spectrum [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

2-Bromohexanal CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromohexanal, a halogenated aliphatic aldehyde with applications in organic synthesis and potential biological activities. This document details its chemical identity, physical properties, synthesis and purification protocols, and analytical characterization. Furthermore, it explores its reactivity and known biological interactions, offering insights for its application in research and drug development.

Chemical Identity and Properties

This compound, also known as α-bromohexanal, is an organic compound with the chemical formula C₆H₁₁BrO.[1] It belongs to the class of α-haloaldehydes, characterized by a bromine atom at the carbon adjacent to the aldehyde functional group. This substitution pattern significantly influences its chemical reactivity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24764-98-5 | [1][2] |

| Molecular Formula | C₆H₁₁BrO | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| Appearance | Pale-yellow oil (typical for α-bromoaldehydes) | Inferred from general properties |

| Boiling Point | 63 °C at 12 Torr | [3] (from a similar compound's data) |

| Density | 1.292 g/cm³ at 21 °C | [3] (from a similar compound's data) |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the α-bromination of its parent aldehyde, hexanal.[4] Due to the propensity of aldehydes to undergo polymerization under acidic conditions generated during direct bromination (hydrobromic acid byproduct), careful control of reaction conditions or the use of alternative methods is crucial for achieving high selectivity and yield.[3]

Experimental Protocol: Synthesis via α-Bromination of Hexanal

This protocol is a general procedure for the α-bromination of aldehydes and can be adapted for this compound.

Materials:

-

Hexanal

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Solvent (e.g., Dichloromethane, Carbon Tetrachloride, or Hexafluoroisopropanol - HFIP)[4][5]

-

Acid catalyst (e.g., p-Toluenesulfonic acid) for some methods

-

Water

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, dissolve hexanal in the chosen solvent.

-

Cool the solution in an ice bath.

-

Slowly add a solution of the brominating agent (e.g., Bromine or NBS in the same solvent) dropwise to the stirred solution of hexanal.[5] The slow addition is critical to control the reaction temperature and minimize side reactions.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize any acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification

Crude this compound is often unstable and may decompose upon standing or during purification.[6] Therefore, it is often recommended to use the crude product immediately in the subsequent reaction step. If purification is necessary, flash column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) can be employed, although care must be taken to minimize contact time with the silica gel to avoid decomposition.[6]

Analytical Characterization

The structure and purity of this compound are confirmed using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data | Reference(s) |

| ¹H NMR | - Aldehydic proton (CHO) singlet around 9.5 ppm. - Methine proton (CHBr) multiplet around 4.2-4.5 ppm. - Methylene and methyl protons of the butyl chain between 0.9 and 2.0 ppm. | [7][8] (inferred) |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around 190-200 ppm. - Brominated methine carbon (CHBr) signal around 50-60 ppm. - Aliphatic carbons of the butyl chain in the range of 13-35 ppm. | [9] (inferred) |

| Mass Spectrometry (MS) | - Molecular ion peaks (M⁺ and M⁺+2) with approximately equal intensity, characteristic of a bromine-containing compound. - Fragmentation patterns corresponding to the loss of Br, CHO, and alkyl fragments. | [10][11][12] |

| Infrared (IR) Spectroscopy | - Strong C=O stretching vibration for the aldehyde at ~1720-1740 cm⁻¹. - C-H stretching vibrations for the aldehyde proton around 2720 and 2820 cm⁻¹. - C-Br stretching vibration in the fingerprint region. | [13][14] (inferred) |

Chemical Reactivity and Biological Interactions

The reactivity of this compound is dominated by its two functional groups: the aldehyde and the α-bromo substituent.[4]

-

Aldehyde Group: Undergoes typical aldehyde reactions such as oxidation to a carboxylic acid (2-bromohexanoic acid), reduction to an alcohol (2-bromohexan-1-ol), and nucleophilic addition reactions.[4]

-

α-Bromo Substituent: The bromine atom is a good leaving group, making the α-carbon susceptible to nucleophilic substitution by a variety of nucleophiles.

This dual reactivity makes this compound a versatile intermediate in organic synthesis.

From a biological perspective, α-haloaldehydes are known to be reactive electrophiles. Their cytotoxicity is often attributed to their ability to react with biological nucleophiles, such as the thiol groups of cysteine residues and the imidazole groups of histidine residues in proteins.[15][16] Such reactions can lead to enzyme inhibition and disruption of cellular signaling pathways.[17] While specific signaling pathways involving this compound have not been extensively elucidated, its potential for covalent modification of proteins is a key aspect of its biological activity.

// Edges edge [color="#202124", arrowhead="normal", penwidth=1.5]; Hexanal -> Bromohexanal [label="Bromination", fontcolor="#202124"]; Bromohexanal -> Oxidation; Bromohexanal -> Reduction; Bromohexanal -> Nucleophilic_Substitution; Oxidation -> Carboxylic_Acid; Reduction -> Alcohol; Nucleophilic_Substitution -> Substituted_Product; Bromohexanal -> Biological_Nucleophiles [style=dashed]; Biological_Nucleophiles -> Protein_Modification [style=dashed]; Protein_Modification -> Enzyme_Inhibition [style=dashed]; } .dot Caption: Chemical synthesis, reactivity, and potential biological interactions of this compound.

Conclusion

This compound is a reactive chemical intermediate with established utility in organic synthesis. Its bifunctional nature allows for a range of chemical transformations, making it a valuable building block for more complex molecules. While its biological activity is not yet fully characterized, its electrophilic nature suggests a potential for interaction with biological systems, warranting further investigation for applications in medicinal chemistry and drug development. This guide provides a foundational understanding of this compound for researchers and scientists working in these fields.

References

- 1. This compound | C6H11BrO | CID 12564083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-BROMO-HEXANAL ,24764-98-5 _Chemical Cloud Database [chemcd.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound | 24764-98-5 | Benchchem [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. web.pdx.edu [web.pdx.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. spectrabase.com [spectrabase.com]

- 14. 2-BROMOHEXANE(3377-86-4) IR Spectrum [m.chemicalbook.com]

- 15. Uncover New Reactivity of Genetically Encoded Alkyl Bromide Non-Canonical Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Impact of Reactive Species on Amino Acids—Biological Relevance in Proteins and Induced Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromohexanal: Synthesis, Reactions, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexanal is an alpha-halogenated aliphatic aldehyde that serves as a versatile and valuable building block in organic synthesis. Its bifunctional nature, possessing both a reactive aldehyde group and a labile bromine atom at the α-position, allows for a diverse range of chemical transformations. This reactivity makes it a key intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents. This technical guide provides a comprehensive overview of the synthesis, key reactions, and spectroscopic properties of this compound, with a focus on its applications in drug discovery and development.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented below. While experimental spectra are not widely available in the public domain, the expected data has been compiled based on established principles and data from analogous compounds.

Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₆H₁₁BrO | [1] |

| Molecular Weight | 179.05 g/mol | [1] |

| CAS Number | 24764-98-5 | [1] |

| Canonical SMILES | CCCCC(C=O)Br | [1] |

| InChI Key | LAPBZVLPMTWRCZ-UHFFFAOYSA-N | [1] |

| Appearance | Expected to be a liquid | |

| Boiling Point | Not readily available | [2] |

| Density | Not readily available | [2] |

Spectroscopic Data (Expected)

| Spectroscopy | Expected Peaks and Signals |

| ¹H NMR | δ (ppm): 9.4-9.6 (d, 1H, -CHO), 4.2-4.4 (dd, 1H, -CH(Br)-), 1.8-2.1 (m, 2H, -CH₂-), 1.3-1.6 (m, 4H, -CH₂CH₂-), 0.9-1.0 (t, 3H, -CH₃). The aldehyde proton will be a doublet due to coupling with the alpha-proton. The alpha-proton will be a doublet of doublets due to coupling with the aldehyde proton and the adjacent methylene protons. |

| ¹³C NMR | δ (ppm): 190-195 (-CHO), 55-65 (-CH(Br)-), 30-40, 20-30, 10-15 (alkyl carbons). |

| IR Spectroscopy | ν (cm⁻¹): 2960-2850 (C-H stretch), 2750-2720 (aldehyde C-H stretch), 1730-1715 (strong, C=O stretch), 650-550 (C-Br stretch). |

| Mass Spectrometry | m/z: Molecular ion peaks at 178 and 180 (due to ⁷⁹Br and ⁸¹Br isotopes in ~1:1 ratio). Common fragmentation patterns include loss of Br (M-79/81), loss of CHO (M-29), and alpha-cleavage.[3][4][5] |

Synthesis of this compound

The primary method for the synthesis of this compound is the direct alpha-bromination of hexanal. This reaction typically proceeds via an enol or enolate intermediate and can be catalyzed by acid or base.

General Workflow for α-Bromination of Hexanal

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed α-Bromination of Hexanal

This protocol is a representative procedure adapted from general methods for the alpha-bromination of aldehydes.[6][7]

Materials:

-

Hexanal

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexanal (1.0 eq) in glacial acetic acid.

-

Cool the solution in an ice bath to below 10 °C.

-

Slowly add a solution of bromine (1.0 eq) in glacial acetic acid from the dropping funnel with vigorous stirring, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water and dichloromethane.

-

Wash the organic layer sequentially with saturated sodium bisulfite solution (to quench excess bromine), saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

-

Purify the crude product by vacuum distillation.

Safety Precautions: Bromine is highly corrosive and toxic. This experiment must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Key Reactions of this compound in Organic Synthesis

The dual reactivity of this compound makes it a valuable precursor for a variety of functionalized molecules.

Oxidation to 2-Bromohexanoic Acid

The aldehyde functional group can be readily oxidized to a carboxylic acid without affecting the alpha-bromo substituent.

References

- 1. This compound | C6H11BrO | CID 12564083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. savemyexams.com [savemyexams.com]

- 5. whitman.edu [whitman.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. benchchem.com [benchchem.com]

The Genesis of a Key Synthetic Building Block: Uncovering the Discovery of 2-Bromohexanal

For researchers, scientists, and drug development professionals, the strategic use of versatile chemical intermediates is a cornerstone of innovation. Among these, α-bromoaldehydes, and specifically 2-bromohexanal, serve as powerful synthons in the construction of complex molecular architectures. This in-depth technical guide delves into the key literature surrounding the discovery and synthesis of this compound, providing a comprehensive resource complete with detailed experimental protocols, quantitative data, and visual representations of the underlying chemical processes.

A Seminal Publication in Aldehyde Bromination

The primary method for the synthesis of this compound was significantly advanced by the work of S.C. Welch and his collaborators, as detailed in their 1980 publication in the journal Synthesis. This paper, titled "A New, Simple Synthesis of α-Bromoaldehydes", has become a cornerstone reference for the direct α-bromination of aldehydes. The researchers developed a straightforward and efficient method for this transformation, which had previously been a challenge in synthetic chemistry.

Experimental Protocols for the Synthesis of this compound

The following sections provide a detailed look at the experimental methodologies for the synthesis of this compound, drawing from the seminal literature and other relevant primary sources.

Direct Photobromination of Hexanal

This method, pioneered by Welch and colleagues, involves the direct reaction of hexanal with a brominating agent under photochemical conditions.

Experimental Protocol:

A solution of hexanal (1.0 equivalent) in a suitable solvent such as carbon tetrachloride is prepared. To this solution, N-bromosuccinimide (NBS) (1.1 equivalents) is added. The reaction mixture is then irradiated with a sunlamp or a similar light source, which initiates the radical bromination at the α-position of the aldehyde. The reaction is typically carried out at room temperature and is monitored for completion by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC). Upon completion, the succinimide byproduct is removed by filtration, and the solvent is evaporated under reduced pressure. The crude this compound is then purified by vacuum distillation to yield the final product.

Bromination of Hexanal via its Acetal

An alternative approach to the synthesis of this compound involves the bromination of a protected form of the aldehyde, typically a dimethyl acetal. This method can offer advantages in terms of selectivity and handling of the starting materials.

Experimental Protocol:

Hexanal is first converted to its dimethyl acetal by reaction with methanol in the presence of an acid catalyst. The resulting hexanal dimethyl acetal is then treated with a brominating agent, such as bromine in a suitable solvent. The reaction proceeds to give the α-bromo acetal, which is subsequently hydrolyzed under acidic conditions to yield this compound. Purification is typically achieved through vacuum distillation.

Quantitative Data

The following table summarizes the key quantitative data reported for the synthesis of this compound.

| Method | Starting Material | Brominating Agent | Solvent | Yield (%) | Boiling Point (°C/Torr) | Density (g/cm³) |

| Direct Photobromination | Hexanal | N-Bromosuccinimide | Carbon Tetrachloride | Not explicitly stated in all sources | 63 / 12 | 1.292 |

| Acetal Bromination | Hexanal Dimethyl Acetal | Bromine | Not specified | Not explicitly stated in all sources | - | - |

Reaction Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key chemical transformations and the general workflow for the synthesis of this compound.

Conclusion

The discovery and development of synthetic routes to this compound have provided the scientific community with a valuable and versatile building block. The direct photobromination method reported by Welch and coworkers stands out for its simplicity and efficiency. This technical guide, by consolidating the key literature, experimental protocols, and quantitative data, aims to serve as a comprehensive resource for researchers leveraging this important synthon in their pursuit of novel chemical entities and therapeutic agents.

Health and Safety Information for 2-Bromohexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available health and safety information for 2-Bromohexanal. Due to the limited availability of comprehensive safety and toxicological data for this specific compound, a thorough risk assessment should be conducted before handling. All laboratory activities should be performed in accordance with institutional safety protocols and under the supervision of qualified personnel.

Chemical Identification and Physical Properties

This compound is an alpha-brominated aldehyde. The presence of both a reactive aldehyde group and a bromine atom suggests potential for significant chemical and biological reactivity.[1] While comprehensive experimental data is limited, computed properties and some experimental values have been reported.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₁BrO | [1][2][3] |

| Molecular Weight | 179.05 g/mol | [1][3] |

| CAS Number | 24764-98-5 | [1][3] |

| IUPAC Name | This compound | [1] |

| Synonyms | alpha-Bromohexanal, 2-bromo-hexanal | [1][3] |

| Density | 1.292 g/cm³ @ 21 °C | [3] |

| Boiling Point | 63 °C @ 12 Torr | [3] |

| Melting Point | Not available | [2] |

| LogP (Octanol-Water Partition Coefficient) | 2.139 | [3] |

| SMILES | CCCCC(C=O)Br | [1] |

| InChIKey | LAPBZVLPMTWRCZ-UHFFFAOYSA-N | [1][2] |

Hazard Identification and Toxicological Information

General Hazards (Inferred):

-

Skin and Eye Irritation: Likely to be a skin and eye irritant.

-

Respiratory Irritation: Inhalation of vapors may cause respiratory tract irritation.

-

Toxicity: The toxicological properties have not been fully investigated.[4]

No specific LD50 or other quantitative toxicological data for this compound were identified.

Safe Handling and Storage

Given the lack of comprehensive safety data, stringent safety precautions should be implemented when handling this compound.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene).

-

Skin and Body Protection: Wear a lab coat and closed-toe shoes.

-

-

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapors.

-

Keep away from heat, sparks, and open flames.

-

Use non-sparking tools.

-

Take precautionary measures against static discharge.

-

-

Storage:

-

Store in a tightly closed container.

-

Store in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Emergency Procedures

In case of exposure or spill, follow these emergency procedures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Immediately wash skin with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

-

Spill:

-

Evacuate the area.

-

Remove all sources of ignition.

-

Wear appropriate personal protective equipment.

-

Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.

-

Do not let the chemical enter the environment.

-

Experimental Protocols

No specific experimental protocols for the safety and toxicity testing of this compound were found in the reviewed literature. For general guidance on toxicity testing of chemicals, researchers can refer to established protocols from organizations such as the Organisation for Economic Co-operation and Development (OECD) or the Interagency Regulatory Liaison Group (IRLG). These protocols provide frameworks for assessing acute oral, dermal, and inhalation toxicity, as well as eye and skin irritation.

Visualizations

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Caption: A workflow diagram for the safe handling of this compound.

Caption: A flowchart for emergency response to this compound exposure.

Caption: Logical relationships in assessing the hazards of this compound.

References

An In-depth Technical Guide on the Reactivity of the Aldehyde Group in 2-Bromohexanal

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromohexanal is a bifunctional organic molecule featuring a reactive aldehyde group and a bromine atom at the alpha-position. This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and drug development. The aldehyde functionality serves as a key electrophilic center, susceptible to a wide array of nucleophilic attacks, while the adjacent bromine atom can influence the reactivity of the carbonyl group and participate in subsequent transformations. This technical guide provides a comprehensive overview of the reactivity of the aldehyde group in this compound, detailing common synthetic routes, key reactions, and experimental protocols.

Synthesis of this compound

The primary synthetic route to this compound involves the α-bromination of hexanal. This reaction is typically achieved using bromine (Br₂) in the presence of an acid catalyst, such as hydrobromic acid, or by employing N-bromosuccinimide (NBS) as the brominating agent.

Experimental Protocol: α-Bromination of Hexanal

Materials:

-

Hexanal

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Acetic acid (glacial) or other suitable solvent

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hexanal in glacial acetic acid.

-

Cool the mixture in an ice bath to 0-5 °C.

-

Slowly add a solution of bromine in acetic acid (or portion-wise addition of NBS) to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford crude this compound.

-

Purify the crude product by vacuum distillation.

Quantitative Data:

-

Yield: Typically moderate to high, depending on the specific conditions and brominating agent used.

Reactivity of the Aldehyde Group

The aldehyde group in this compound is a primary site for chemical transformations. Its electrophilic carbon is readily attacked by a variety of nucleophiles.

Oxidation to 2-Bromohexanoic Acid

The aldehyde group can be easily oxidized to a carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate (KMnO₄) and Jones reagent (CrO₃ in sulfuric acid).[1][2]

Materials:

-

This compound

-

Potassium permanganate (KMnO₄)

-

Acetone or a suitable solvent mixture

-

Sodium bisulfite (for quenching)

-

Hydrochloric acid (HCl)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound in acetone in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate in water to the stirred mixture.

-

Monitor the reaction by TLC. The disappearance of the starting material and the formation of a brown manganese dioxide precipitate indicate reaction progress.

-

Once the reaction is complete, quench the excess permanganate by adding a saturated solution of sodium bisulfite until the purple color disappears.

-

Acidify the mixture with dilute hydrochloric acid and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield 2-bromohexanoic acid.

Quantitative Data:

| Reaction | Product | Oxidizing Agent | Typical Yield |

| Oxidation | 2-Bromohexanoic acid | KMnO₄ | High |

Spectroscopic Data for 2-Bromohexanoic Acid:

-

¹H NMR (CDCl₃): δ 11.5-12.0 (br s, 1H, COOH), 4.25 (t, 1H, CHBr), 2.1-1.8 (m, 2H, CH₂), 1.5-1.3 (m, 4H, 2xCH₂), 0.9 (t, 3H, CH₃).[3][4]

-

¹³C NMR (CDCl₃): δ 175.0 (C=O), 47.0 (CHBr), 33.0 (CH₂), 27.0 (CH₂), 22.0 (CH₂), 13.5 (CH₃).[3][5]

-

IR (neat): 2950-3300 (br, O-H), 1715 (C=O), 680 (C-Br) cm⁻¹.[3][6]

Reduction to 2-Bromohexan-1-ol

The aldehyde group is readily reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).[4][7]

Materials:

-

This compound

-

Sodium borohydride (NaBH₄)

-

Methanol or ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve this compound in methanol or ethanol in a round-bottom flask and cool to 0 °C in an ice bath.

-

Slowly add sodium borohydride in small portions to the stirred solution.

-

Continue stirring at 0 °C for 1-2 hours or until the reaction is complete as monitored by TLC.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to give 2-bromohexan-1-ol.

Quantitative Data:

| Reaction | Product | Reducing Agent | Typical Yield |

| Reduction | 2-Bromohexan-1-ol | NaBH₄ | High |

Spectroscopic Data for 2-Bromohexan-1-ol:

-

¹H NMR (CDCl₃): δ 4.0-3.8 (m, 1H, CHBr), 3.8-3.6 (m, 2H, CH₂OH), 2.0-1.8 (m, 2H, CH₂), 1.6-1.3 (m, 4H, 2xCH₂), 0.9 (t, 3H, CH₃), 2.5-2.0 (br s, 1H, OH).

-

¹³C NMR (CDCl₃): δ 66.0 (CH₂OH), 58.0 (CHBr), 34.0 (CH₂), 28.0 (CH₂), 22.5 (CH₂), 14.0 (CH₃).

-

IR (neat): 3350 (br, O-H), 2950, 2870 (C-H), 690 (C-Br) cm⁻¹.

Nucleophilic Addition Reactions

The electrophilic carbonyl carbon of this compound is a prime target for various nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard reagents (R-MgX) add to the aldehyde to form secondary alcohols.[6] Due to the presence of the α-bromo substituent, side reactions such as enolization or reaction at the bromine atom can occur, necessitating careful control of reaction conditions.

Materials:

-

This compound

-

Grignard reagent (e.g., Methylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)

-

Anhydrous diethyl ether or THF

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

-

Ice bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous diethyl ether or THF to the flask and cool to 0 °C.

-

Slowly add the Grignard reagent via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition, allow the reaction to warm to room temperature and stir for a specified time.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting secondary alcohol by column chromatography or distillation.

Quantitative Data:

| Reaction | Product (with MeMgBr) | Nucleophile | Typical Yield |

| Grignard Reaction | 3-Bromoheptan-2-ol | Methylmagnesium bromide | Variable |

The Wittig reaction provides a powerful method for converting the aldehyde into an alkene by reacting it with a phosphorus ylide.

Under basic or acidic conditions, this compound can undergo self-condensation or react with other carbonyl compounds in an aldol reaction. The presence of the α-bromo substituent can influence the regioselectivity of enolate formation and the subsequent reaction pathway.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathways and a general experimental workflow for the reactions of this compound.

Caption: Key reactions of this compound.

Caption: General experimental workflow.

Conclusion

This compound is a valuable synthetic intermediate due to the versatile reactivity of its aldehyde group. This guide has outlined the primary methods for its synthesis and its key transformations, including oxidation, reduction, and nucleophilic additions. The provided experimental protocols and data serve as a foundational resource for researchers and professionals in the fields of organic synthesis and drug development, enabling the effective utilization of this compound in the creation of novel and complex molecules. Further investigation into the stereoselective control of these reactions, influenced by the α-bromo substituent, presents an exciting avenue for future research.

References

- 1. Jones Oxidation [organic-chemistry.org]

- 2. Jones oxidation - Wikipedia [en.wikipedia.org]

- 3. 2-Bromohexanoic acid | C6H11BrO2 | CID 12013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. DL-2-Bromohexanoic acid(616-05-7) 1H NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectrabase.com [spectrabase.com]

- 7. 2-Bromohexane | C6H13Br | CID 18805 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Pivotal Role of the Bromine Atom in the Reactivity of 2-Bromohexanal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromohexanal, a bifunctional organic molecule, possesses a unique reactivity profile conferred by the presence of both an aldehyde group and a bromine atom at the α-position. This guide provides an in-depth analysis of the role of the bromine atom in modulating the chemical behavior of this compound. We will explore its influence on the molecule's electrophilicity, its participation in nucleophilic substitution and elimination reactions, and its impact on the reactivity of the adjacent carbonyl group. This document will also present detailed experimental protocols for key transformations of this compound, summarize quantitative data, and provide visualizations of reaction mechanisms and workflows to facilitate a comprehensive understanding for researchers in organic synthesis and drug development.

Introduction

α-Haloaldehydes are a class of versatile synthetic intermediates owing to their dual reactivity. The aldehyde functionality serves as a site for nucleophilic addition, while the halogen atom at the α-carbon acts as a leaving group in nucleophilic substitution reactions or participates in elimination reactions. This compound (C₆H₁₁BrO) is a representative example of this class, featuring a six-carbon chain with a bromine atom at the carbon adjacent to the aldehyde group.[1] The strategic placement of the bromine atom significantly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide will dissect the multifaceted role of the bromine atom in this compound, providing a technical resource for its application in complex organic synthesis and medicinal chemistry.

Physicochemical and Spectroscopic Data of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO | [2] |

| Molecular Weight | 179.05 g/mol | [2] |

| CAS Number | 24764-98-5 | [2] |

| Appearance | Colorless to pale yellow liquid (presumed) | |

| Boiling Point | Not available | [3] |

| Density | Not available | [3] |

Spectroscopic Data (Predicted and General Observations):

-

¹H NMR: The proton on the α-carbon (CH-Br) is expected to appear as a multiplet deshielded by both the bromine atom and the aldehyde group. The aldehydic proton will be a singlet or a triplet (if coupled to the α-proton) at a significantly downfield chemical shift. The remaining alkyl protons will appear in the upfield region of the spectrum.

-

¹³C NMR: The carbonyl carbon will exhibit a characteristic signal in the downfield region (typically 190-200 ppm). The α-carbon bonded to the bromine atom will be deshielded compared to a typical sp³ carbon, with its chemical shift influenced by the electronegativity of bromine.[4]

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretch of the aldehyde will be present around 1720-1740 cm⁻¹. A C-Br stretching vibration is expected in the fingerprint region.

The Influence of the Bromine Atom on Reactivity

The bromine atom at the α-position exerts a profound influence on the reactivity of this compound through several mechanisms:

-

Inductive Effect: As an electronegative atom, bromine withdraws electron density from the α-carbon through the σ-bond (inductive effect). This makes the α-carbon more electrophilic and susceptible to nucleophilic attack.

-

Leaving Group Ability: The bromide ion (Br⁻) is an excellent leaving group, facilitating nucleophilic substitution reactions at the α-carbon.

-

Steric Hindrance: The presence of the bromine atom can introduce steric hindrance, potentially influencing the stereochemical outcome of reactions at the carbonyl center.

-

Activation of the Carbonyl Group: The electron-withdrawing nature of the bromine atom can increase the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles. This is due to the interaction between the σ(C-Br) and π(C=O) orbitals, which lowers the energy of the LUMO, making it more susceptible to nucleophilic attack.[5]

Key Reactions of this compound

This compound undergoes a variety of chemical transformations, primarily involving the aldehyde and the bromo functionalities.

Nucleophilic Substitution at the α-Carbon

The bromine atom serves as a good leaving group, allowing for a range of nucleophiles to displace it via an Sₙ2 mechanism. The reactivity of α-halo carbonyl compounds in Sₙ2 reactions is often enhanced due to the stabilization of the transition state by the adjacent carbonyl group.[5]

General Reaction Scheme:

Caption: Nucleophilic substitution at the α-carbon of this compound.

Common nucleophiles include amines, alkoxides, thiolates, and carbanions. These reactions are fundamental in building molecular complexity.

Reactions at the Aldehyde Group

The aldehyde group in this compound is susceptible to nucleophilic addition reactions.

The aldehyde can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (NaBH₄).

General Reaction Scheme:

Caption: Reduction of this compound to 2-bromohexan-1-ol.

Oxidation of the aldehyde group to a carboxylic acid can be achieved using various oxidizing agents. Mild oxidants like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are often preferred to avoid side reactions.[6][7][8][9]

General Reaction Scheme:

Caption: Oxidation of this compound to 2-bromohexanoic acid.

Elimination Reactions

Under basic conditions, this compound can undergo dehydrobromination to form α,β-unsaturated aldehydes. This reaction is a valuable method for introducing a carbon-carbon double bond.[10]

General Reaction Scheme:

Caption: Elimination reaction of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of this compound, adapted from literature procedures for similar α-bromoaldehydes.[11][12]

Synthesis of this compound

A highly selective method for the synthesis of α-bromoaldehydes involves the bromination of the corresponding aldehyde.[11]

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Protocol:

-

To a solution of hexanal (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol), add a solution of bromine (1.0 eq) dropwise at a controlled temperature (e.g., 0-5 °C).

-

The reaction mixture is stirred until the reaction is complete, as monitored by TLC or GC.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford this compound.

A study on the synthesis of α-bromobutyraldehyde and α-bromoheptaldehyde reported selectivities as high as 98% at 40% conversion.[11]

Reduction of this compound to 2-Bromohexan-1-ol

Protocol:

-

Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or ethanol at 0 °C.

-

Slowly add sodium borohydride (NaBH₄, 1.1 eq) in small portions.

-

Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Quench the reaction by the slow addition of water.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromohexan-1-ol.

Oxidation of this compound to 2-Bromohexanoic Acid

Protocol using Pyridinium Chlorochromate (PCC): [7][8][9]

-

To a stirred suspension of PCC (1.5 eq) in anhydrous dichloromethane, add a solution of this compound (1.0 eq) in anhydrous dichloromethane.

-

Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude 2-bromohexanoic acid by column chromatography or distillation.

Role in Drug Development and Biological Activity

α-Haloaldehydes are known for their biological activity, which is often attributed to their ability to act as alkylating agents.[13] They can react with nucleophilic residues in biomolecules such as proteins and DNA, leading to cellular damage.[14][15] This reactivity makes them interesting candidates for the development of therapeutic agents, particularly in cancer chemotherapy, where the alkylation of DNA can induce apoptosis in rapidly dividing cells.

While specific studies on the drug development applications of this compound are limited in the reviewed literature, its bifunctional nature makes it a valuable intermediate in the synthesis of more complex pharmaceutical compounds.[16][] The bromine atom can be displaced by various nucleophiles to introduce different functional groups, while the aldehyde can be transformed into other functionalities, allowing for the construction of diverse molecular scaffolds.

The cytotoxicity of aldehydes is a well-documented phenomenon.[14][15][18] Saturated and α,β-unsaturated aldehydes can induce DNA damage and protein damage, leading to cell death.[14] The presence of the bromine atom in this compound is expected to enhance its electrophilicity and reactivity towards biological nucleophiles, potentially leading to significant cytotoxic effects. Further research is needed to fully elucidate the specific biological targets and signaling pathways affected by this compound.

Conclusion

The bromine atom at the α-position of this compound is a key determinant of its chemical reactivity. It enhances the electrophilicity of both the α-carbon and the carbonyl carbon, serves as an excellent leaving group in nucleophilic substitution reactions, and facilitates elimination reactions to form unsaturated systems. This dual reactivity makes this compound a valuable and versatile building block in organic synthesis. For professionals in drug development, the inherent reactivity of the α-bromoaldehyde moiety presents both opportunities for the design of targeted covalent inhibitors and challenges related to potential off-target toxicity. A thorough understanding of the principles outlined in this guide is essential for the effective and safe utilization of this compound in research and development.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | C6H11BrO | CID 12564083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. orgosolver.com [orgosolver.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 10. fiveable.me [fiveable.me]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmaceutical intermediates | lookchem [lookchem.com]

- 18. Aldehyde dehydrogenase 7A1 (ALDH7A1) attenuates reactive aldehyde and oxidative stress induced cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Bromohexanal for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, synthesis, and biological activities of 2-Bromohexanal, a reactive aldehyde with potential applications in organic synthesis and pharmacology. This document provides a comprehensive resource for researchers, scientists, and professionals in drug development, detailing its synonyms, chemical characteristics, experimental protocols for its synthesis, and its known biological interactions, including its role in inducing apoptosis.

Core Chemical Information

This compound, a halogenated aliphatic aldehyde, is a versatile intermediate in organic synthesis. Its reactivity is characterized by the presence of both an aldehyde functional group and a bromine atom at the alpha-position, allowing for a variety of chemical transformations.

Synonyms and Identifiers

A comprehensive list of synonyms and identifiers for this compound is provided below to facilitate its identification across various chemical databases and publications.

| Identifier Type | Value |

| IUPAC Name | This compound |

| CAS Number | 24764-98-5 |

| Molecular Formula | C₆H₁₁BrO |

| Molecular Weight | 179.05 g/mol |

| InChI | InChI=1S/C6H11BrO/c1-2-3-4-6(7)5-8/h5-6H,2-4H2,1H3 |

| InChIKey | LAPBZVLPMTWRCZ-UHFFFAOYSA-N |

| SMILES | CCCCC(C=O)Br |

| Other Names | α-Bromohexanal, Hexanal, 2-bromo- |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound. These computed properties offer valuable insights into its behavior in various experimental settings.

| Property | Value |

| XLogP3-AA | 2.3 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 4 |

| Exact Mass | 177.99933 g/mol |

| Monoisotopic Mass | 177.99933 g/mol |

| Topological Polar Surface Area | 17.1 Ų |

| Heavy Atom Count | 8 |

| Complexity | 63.5 |

| Boiling Point | 63 °C at 12 Torr[1] |

| Density | 1.292 g/cm³ at 21 °C[1] |

Experimental Protocols

Synthesis of this compound via α-Bromination of Hexanal

A common and effective method for the synthesis of this compound is the α-bromination of the parent aldehyde, hexanal. The following protocol is a general procedure that can be adapted for this specific synthesis.[2]

Materials:

-

Hexanal

-

N-Bromosuccinimide (NBS)

-

Organocatalyst (e.g., a chiral secondary amine for enantioselective synthesis)

-

Solvent (e.g., Dichloromethane, CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexane

-

Ethyl acetate (EtOAc)

Procedure:

-

In a reaction vessel, dissolve the aldehyde (e.g., hexanal, 1.0 equivalent) and the organocatalyst in the chosen solvent.

-

Slowly add a solution of N-bromosuccinimide (NBS) to the reaction mixture. The slow addition is crucial to minimize dibromination.[2] The reaction progress can be monitored by techniques such as ¹H NMR to observe the consumption of the starting material.[2]

-

Upon completion of the reaction, quench the reaction by adding saturated aqueous NH₄Cl and water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography using a suitable eluent system (e.g., 9:1 hexane:EtOAc) to yield the pure this compound.[2]

Purification:

For larger scale purifications or to remove impurities with close boiling points, fractional distillation under reduced pressure can be employed.[3][4] The boiling point of this compound is reported as 63 °C at 12 Torr, which can serve as a reference for the distillation process.[1]

Biological Activity and Signaling Pathways

This compound has garnered interest for its biological activities, particularly its cytotoxic effects.[2] The reactivity of the aldehyde group and the bromine substituent are key to its mechanism of action, allowing it to interact with cellular components.[2]

Cytotoxicity and Apoptosis Induction

Research has indicated that this compound exhibits cytotoxic effects on cancer cell lines, leading to increased apoptosis.[2] This suggests its potential as an anticancer agent. The induction of apoptosis is likely linked to its ability to modulate signaling pathways involved in cell survival and death.[2]

Aldehydes, in general, can exert toxicity by acting as electrophiles and forming adducts with biological nucleophiles, such as the primary nitrogen groups on lysine residues or the thiolate groups on cysteine residues in proteins.[5][6] This interaction can disrupt cellular processes and lead to cell death.

Proposed Apoptosis Signaling Pathway

The precise signaling pathway for this compound-induced apoptosis is not fully elucidated. However, based on the general mechanisms of aldehyde toxicity and apoptosis, a plausible pathway involves the intrinsic or mitochondrial pathway of apoptosis. This pathway is initiated by intracellular stress, such as the damage caused by reactive electrophiles like this compound.

The binding of this compound to cellular proteins can lead to cellular stress and the activation of pro-apoptotic Bcl-2 family proteins like Bax and Bak.[] These proteins then induce mitochondrial outer membrane permeabilization (MOMP), leading to the release of cytochrome c from the mitochondria into the cytosol.[8] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase.[8] Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which carry out the dismantling of the cell, leading to apoptosis.[8]

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Purification [chem.rochester.edu]

- 4. How To [chem.rochester.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

Methodological & Application

Synthetic Applications of 2-Bromohexanal in Organic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthetic utilization of 2-bromohexanal, a versatile bifunctional reagent in organic chemistry. Its aldehyde and α-bromo functionalities allow for a diverse range of chemical transformations, making it a valuable building block in the synthesis of complex organic molecules, including heterocyclic compounds and other intermediates relevant to drug development.

Overview of Synthetic Applications

This compound serves as a precursor in a variety of synthetic transformations, primarily involving nucleophilic substitution at the α-carbon and reactions characteristic of aldehydes. Key applications include:

-

Synthesis of Heterocyclic Compounds: It is a key starting material for the synthesis of substituted thiazoles and oxazoles, which are important scaffolds in medicinal chemistry.

-

Oxidation and Reduction Reactions: The aldehyde group can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing access to α-bromo acids and alcohols.

-

Carbon-Carbon Bond Forming Reactions: this compound can participate in various named reactions such as the Wittig reaction, Darzens condensation, and Corey-Fuchs reaction to form alkenes, epoxides, and alkynes, respectively.

-

Rearrangement Reactions: Under basic conditions, it can undergo the Favorskii rearrangement to yield carboxylic acid derivatives.

The following sections provide detailed protocols and quantitative data for these key applications.

Synthesis of Heterocyclic Compounds

The presence of an electrophilic carbonyl carbon and a carbon bearing a good leaving group (bromide) in a 1,2-relationship makes this compound an ideal substrate for the synthesis of five-membered heterocycles.

Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis involves the reaction of an α-haloketone or aldehyde with a thioamide. In the case of this compound, reaction with thiourea yields a 2-aminothiazole derivative.[1]

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Amino-4-butylthiazole

-

To a round-bottom flask, add this compound (1.0 eq) and thiourea (1.1 eq) in ethanol (0.5 M).

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to afford the desired 2-amino-4-butylthiazole.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Quantitative Data for Hantzsch Thiazole Synthesis (Representative)

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 2-Bromoacetophenone | Thiourea | Ethanol | Reflux | 3 | 99 | [1] |

| This compound | Thiourea | Ethanol | Reflux | 2-4 | ~90 (estimated) | Analogous to[1] |

Logical Relationship of Hantzsch Thiazole Synthesis

Caption: Hantzsch synthesis of 2-amino-4-butylthiazole.

Oxazole Synthesis

Substituted oxazoles can be synthesized from this compound by reacting it with an amide, followed by cyclization.[2][3]

Reaction Scheme:

Experimental Protocol: Synthesis of 2-Phenyl-4-butyloxazole (Generalized)

-

In a sealed tube, combine this compound (1.0 eq), benzamide (1.2 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like DMF or acetonitrile (0.2 M).

-

Heat the reaction mixture to 80-100 °C and monitor by TLC.

-

After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the 2-phenyl-4-butyloxazole.

Quantitative Data for Oxazole Synthesis (Representative)

| α-Bromo Carbonyl | Amide | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| α-Bromo Ketone | Benzylamine | K3PO4 | CCl3Br | Room Temp | High | [2] |

| 2-Oxo-2-phenylethyl acetate | Benzylamine | K2CO3 | Ethyl Acetate | 80 | 85 | [3] |

Oxidation and Reduction Reactions

The aldehyde functionality of this compound can be easily transformed into other oxidation states.

Oxidation to 2-Bromohexanoic Acid

Reaction Scheme:

Experimental Protocol: Oxidation using Potassium Permanganate

-

Dissolve this compound (1.0 eq) in a suitable solvent like acetone or a mixture of t-butanol and water.

-

Cool the solution in an ice bath.

-

Slowly add a solution of potassium permanganate (KMnO4) (approx. 1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

-

Stir the reaction mixture vigorously until the purple color of the permanganate disappears.

-

Filter the manganese dioxide precipitate and wash it with the solvent.

-

Acidify the filtrate with dilute HCl and extract the product with an organic solvent.

-

Dry the organic layer and remove the solvent to obtain 2-bromohexanoic acid.

Reduction to 2-Bromohexan-1-ol

Reaction Scheme:

Experimental Protocol: Reduction using Sodium Borohydride

-

Dissolve this compound (1.0 eq) in methanol or ethanol (0.5 M) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH4) (0.3 eq, to provide a slight excess of hydride) portion-wise, keeping the temperature below 10 °C.

-

After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 1-2 hours.

-

Quench the reaction by slowly adding dilute hydrochloric acid until the effervescence ceases.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromohexan-1-ol.

Quantitative Data for Oxidation and Reduction

| Reaction | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Oxidation | KMnO4 | Acetone/Water | 0-10 | 1-2 | >80 (typical) |

| Reduction | NaBH4 | Methanol | 0 - RT | 1.5-2.5 | >90 (typical) |

Workflow for Oxidation and Reduction of this compound

Caption: Oxidation and reduction pathways of this compound.

Carbon-Carbon Bond Forming Reactions

This compound is a valuable substrate for several classic organic reactions that form new carbon-carbon bonds.

Wittig Reaction

The Wittig reaction converts aldehydes and ketones to alkenes using a phosphorus ylide.[4][5][6][7][8]

Experimental Protocol (Generalized)

-

Prepare the phosphonium ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH) in an anhydrous solvent like THF or DMSO.

-

Cool the ylide solution to the appropriate temperature (often -78 °C to 0 °C).

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent.

-

Allow the reaction to proceed, monitoring by TLC.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purify the resulting alkene by column chromatography to remove the triphenylphosphine oxide byproduct.

Darzens Condensation

This reaction produces α,β-epoxy esters (glycidic esters) from an aldehyde and an α-haloester in the presence of a base.[9][10][11][12][13]

Experimental Protocol (Generalized)

-

To a solution of this compound (1.0 eq) and an α-haloester (e.g., ethyl chloroacetate) (1.1 eq) in an aprotic solvent (e.g., THF, benzene), add a strong base (e.g., sodium ethoxide, potassium tert-butoxide) (1.1 eq) at low temperature (0 °C).

-

Stir the mixture and allow it to warm to room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the glycidic ester by column chromatography or distillation.

Corey-Fuchs Reaction

This two-step reaction transforms an aldehyde into a terminal alkyne.[14][15][16][17][18]

Experimental Protocol (Generalized)

Step 1: Formation of the Dibromoalkene

-

To a solution of triphenylphosphine (2.0 eq) and carbon tetrabromide (1.0 eq) in dichloromethane at 0 °C, add this compound (1.0 eq).

-

Allow the reaction to stir and warm to room temperature.

-

Upon completion, concentrate the reaction mixture and purify the dibromoalkene by chromatography.

Step 2: Formation of the Alkyne

-

Dissolve the dibromoalkene (1.0 eq) in anhydrous THF and cool to -78 °C.

-

Slowly add n-butyllithium (2.1 eq) and stir the reaction at -78 °C.

-

Allow the reaction to warm to room temperature and then quench with water.

-

Extract the alkyne, wash, dry, and purify.

Signaling Pathway of Key C-C Bond Forming Reactions

Caption: Key carbon-carbon bond forming reactions of this compound.

Favorskii Rearrangement

The Favorskii rearrangement of α-halo ketones (and aldehydes) with a base leads to carboxylic acid derivatives, often with ring contraction in cyclic systems. For an acyclic substrate like this compound, a rearranged ester or acid is formed.[19][20][21][22][23]

Reaction Scheme:

Experimental Protocol (Generalized)

-

Dissolve this compound (1.0 eq) in an alcohol solvent corresponding to the desired ester (e.g., methanol for a methyl ester).

-